![molecular formula C9H17ClN4 B1430056 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 1432680-84-6](/img/structure/B1430056.png)
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Overview
Description
“4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1432680-84-6 . It has a molecular weight of 216.71 . The IUPAC name for this compound is 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved information.Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, like this one, have been known to interact with the cytochrome p450 superfamily . This family of enzymes plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring have been reported to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to their death.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
The inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives can lead to the disruption of fungal membranes .
properties
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAYYGIKACKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |
CAS RN |
1432680-84-6 | |
Record name | 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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